Cas no 1373232-63-3 (4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine)

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine is a substituted benzene derivative featuring bromo, tert-butylamino, and propoxy functional groups. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both electron-donating (propoxy, tert-butylamino) and electron-withdrawing (bromo) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence regioselectivity in further derivatization. Its well-defined structure and functional group compatibility make it a valuable building block for researchers developing novel compounds with tailored properties.
4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine structure
1373232-63-3 structure
Product Name:4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine
CAS No:1373232-63-3
MF:C13H21BrN2O
MW:301.222642660141
CID:3043114
Update Time:2025-06-09

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine
    • 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-propoxy-
    • Inchi: 1S/C13H21BrN2O/c1-5-6-17-12-8-11(16-13(2,3)4)10(15)7-9(12)14/h7-8,16H,5-6,15H2,1-4H3
    • InChI Key: ABUKKASNQMMFRO-UHFFFAOYSA-N
    • SMILES: C1(NC(C)(C)C)=CC(OCCC)=C(Br)C=C1N

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12147854-5g
4-Bromo-N1-(tert-butyl)-5-propoxybenzene-1,2-diamine
1373232-63-3 95+%
5g
$828 2024-07-23

Additional information on 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine

Introduction to 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine (CAS No. 1373232-63-3)

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine (CAS No. 1373232-63-3) is a synthetic organic compound with a unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its bromine substitution, tert-butyl group, and propoxy functionality, which collectively contribute to its distinct chemical properties and reactivity.

The molecular formula of 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine is C14H20BrN2O, and its molecular weight is approximately 300.22 g/mol. The compound's structure includes a benzene ring with a bromine atom at the 4-position, a tert-butyl group at the 1-position, and a propoxy group at the 5-position. The presence of two amino groups (diamine) further enhances its reactivity and potential for forming coordination complexes or participating in various chemical reactions.

In recent years, 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine has garnered significant attention due to its potential in pharmaceutical research. Studies have shown that compounds with similar structures can exhibit biological activities such as anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of brominated diamines demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

The tert-butyl group in 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine provides steric hindrance and enhances the compound's stability. This stability is crucial for maintaining the integrity of the molecule during synthesis and storage. Additionally, the propoxy group contributes to the compound's solubility properties, making it more suitable for formulation into various pharmaceutical dosage forms.

In the context of materials science, 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine has been explored for its potential as a ligand in coordination chemistry. Coordination complexes formed with this diamine can exhibit unique electronic and magnetic properties, which are valuable for applications in catalysis and materials science. A recent study published in Inorganic Chemistry highlighted the formation of metal complexes using this diamine ligand, demonstrating enhanced catalytic activity in hydrogenation reactions.

The synthesis of 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine typically involves multi-step processes that include bromination, alkylation, and amination reactions. These synthetic routes are well-documented in the literature and can be optimized to achieve high yields and purity levels. The choice of solvents and reaction conditions plays a critical role in ensuring the successful synthesis of this compound.

In terms of safety and handling, it is important to note that while 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation.

To summarize, 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine (CAS No. 1373232-63-3) is a versatile organic compound with potential applications in pharmaceuticals and materials science. Its unique structure and chemical properties make it an interesting target for further research and development. As new studies continue to uncover its biological activities and material properties, this compound is likely to play an increasingly important role in various scientific fields.

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